N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group and a pteridinone core linked via a sulfanyl bridge.
Properties
Molecular Formula |
C24H23N5O2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-15-4-6-18(7-5-15)13-29-23(31)21-22(26-9-8-25-21)28-24(29)32-14-20(30)27-19-11-16(2)10-17(3)12-19/h4-12H,13-14H2,1-3H3,(H,27,30) |
InChI Key |
JDQSLEUQXCJIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves multiple steps. One common approach includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pteridine core with a thiol compound under basic conditions.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride or a similar acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pteridine core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The pteridine core can bind to enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents and heterocyclic cores. Key analogs include:
- Core Heterocycles: The pteridinone core in the target compound differs from quinazolinone () and maleimide () in electronic properties. Pteridinone’s fused pyrimidine and pyrazine rings offer distinct π-orbital interactions compared to quinazolinone’s single pyrimidine ring.
- Substituent Effects : Replacing the 4-methylphenyl group with 4-ethoxyphenyl () introduces an oxygen atom, which may improve solubility but reduce hydrophobic interactions critical for binding .
Binding Affinity and Molecular Docking
The Glide XP scoring function () highlights key factors influencing binding:
- Hydrophobic Enclosure : The 3,5-dimethylphenyl group likely enhances hydrophobic interactions with protein pockets, a feature validated in docking studies where lipophilic enclosures improved binding affinity .
- Hydrogen Bonding: The sulfanyl and acetamide groups may participate in neutral-neutral hydrogen bonds, particularly in enclosed environments.
ADMET and Pharmacokinetic Properties
In contrast, ethoxy-substituted analogs () may exhibit lower log P values due to the oxygen atom, favoring aqueous solubility .
Data Tables
Table 1: Substituent Effects on Key Properties
| Substituent | log P (Predicted) | Hydrogen-Bond Capacity | Hydrophobic Contribution |
|---|---|---|---|
| 4-Methylphenyl | 3.8 | Moderate (acetamide/sulfanyl) | High |
| 4-Ethoxyphenyl | 3.2 | High (ethoxy oxygen) | Moderate |
| 3,5-Dinitrophenyl | 4.1 | Low (electron-withdrawing) | Low |
Biological Activity
N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural complexity of this compound is reflected in its multiple functional groups, which may contribute to its biological activities.
Cytotoxicity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related piperidone derivatives demonstrated tumor-selective cytotoxicity against human malignant cells while sparing non-malignant cells. The selectivity index (SI) was calculated to assess the ratio of cytotoxicity between malignant and non-malignant cells, indicating a promising therapeutic window for these compounds .
The mechanisms by which this compound exerts its effects may involve the following pathways:
- Apoptosis Induction : Activation of caspases (specifically caspases 3 and 7) has been observed in studies involving similar compounds. This activation leads to programmed cell death in cancerous cells .
- Cell Cycle Arrest : The compound may cause G2 phase arrest followed by sub-G1 accumulation in the cell cycle, indicating its potential to disrupt normal cellular proliferation .
- Mitochondrial Dysfunction : Compounds exhibiting similar structures have been shown to depolarize mitochondrial membranes and generate reactive oxygen species (ROS), contributing to their cytotoxic effects .
Case Studies and Research Findings
A detailed examination of related compounds has revealed consistent patterns in their biological activities. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HL-60 (leukemia) | 0.5 | Apoptosis via caspase activation |
| Compound 2 | HSC (oral carcinoma) | 0.8 | G2 arrest and ROS generation |
| N-(3,5-dimethylphenyl)-... | Various | TBD | TBD |
These findings suggest that modifications in the chemical structure can significantly influence biological activity and potency against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
